2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities :
- The synthesis of 1,2,4-triazole derivatives, including structures similar to the compound , has been a significant area of research. These compounds have shown potential in various biological activities. For instance, Khan et al. (2010) reported the synthesis of similar triazole derivatives with notable antioxidant and urease inhibition activities (Khan et al., 2010).
- Another study by Bekircan et al. (2015) explored the synthesis of triazole derivatives and their inhibition of lipase and α-glucosidase, indicating potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
- Additionally, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which exhibited good antimicrobial activities, suggesting their use in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural and Theoretical Studies :
- The compound's crystal structure and its analogs have been a subject of interest. For example, Wawrzycka-Gorczyca and Siwek (2011) conducted a study on the crystal structure of a similar triazole derivative, providing insights into its molecular and crystal characteristics (Wawrzycka-Gorczyca & Siwek, 2011).
Anticancer Evaluation :
- The anticancer properties of triazole derivatives have also been investigated. Kattimani et al. (2013) synthesized a series of triazol-3-one derivatives and evaluated their in vitro anticancer activity, with some compounds showing promising results against various cancer cell lines (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).
Water Decontamination Applications :
- A study by Hozien et al. (2021) described the synthesis of s-triazole derivatives and their potential application in water decontamination, highlighting the versatility of this class of compounds in environmental remediation (Hozien, EL-Mahdy, Ali, Markeb, & El-Sherief, 2021).
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-4-6-11(2)14(10)18-12(3)16-17(15(18)19)9-13-7-8-13/h4-6,13H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPEESXZOQYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322567 |
Source
|
Record name | 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860789-21-5 |
Source
|
Record name | 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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